N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-sulfonamide

Description

N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with an isoxazole ring at the 4-position and a sulfonamide group linked to a 2,5-diethoxyphenyl moiety.

Properties

Molecular Formula |

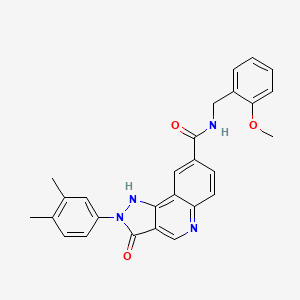

C27H24N4O3 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

2-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C27H24N4O3/c1-16-8-10-20(12-17(16)2)31-27(33)22-15-28-23-11-9-18(13-21(23)25(22)30-31)26(32)29-14-19-6-4-5-7-24(19)34-3/h4-13,15,30H,14H2,1-3H3,(H,29,32) |

InChI Key |

RUXPYROYLQCSKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinoline core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

Substitution Reactions: The introduction of the 3,4-dimethylphenyl and 2-methoxyphenyl groups is achieved through substitution reactions. These reactions may require the use of reagents such as halides or organometallic compounds under controlled conditions.

Amidation: The final step involves the formation of the carboxamide group. This is typically achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halides or organometallic reagents under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial effects.

Material Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Biological Research: It can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-sulfonamide can be compared to related sulfonamide and heterocyclic compounds reported in the literature. Below is a detailed analysis based on synthesis, spectral properties, and structural motifs:

Hydrazinecarbothioamide Derivatives

Compounds such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides [4–6] () share a sulfonylbenzoyl backbone but differ in their substitution patterns. Key comparisons include:

- Synthesis : These compounds are synthesized via nucleophilic addition of 4-(4-X-phenylsulfonyl)benzoic acid hydrazides [1–3] to 2,4-difluorophenyl isothiocyanate, followed by cyclization to form triazole derivatives. In contrast, the target compound likely requires coupling of isoxazole and thiophene precursors.

- Functional Groups : Both classes exhibit sulfonamide and aromatic heterocycles, but the target compound uniquely combines isoxazole and diethoxyphenyl groups, which may confer distinct electronic and steric properties.

- Spectral Data : The IR spectra of [4–6] show C=S stretching at 1243–1258 cm⁻¹ and C=O at 1663–1682 cm⁻¹, whereas the absence of C=O in triazoles [7–9] confirms cyclization. For the target compound, similar sulfonamide S=O stretches (~1250 cm⁻¹) would be expected, with additional signals for the isoxazole ring (e.g., N-O stretches ~950 cm⁻¹) .

1,2,4-Triazole Derivatives

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () provide insights into tautomerism and regioselectivity:

- Tautomeric Behavior : These compounds exist predominantly as thione tautomers, as evidenced by IR spectra lacking S-H stretches (~2500–2600 cm⁻¹) but retaining C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) bands. The target compound’s stability may similarly depend on conjugation between the sulfonamide and aromatic systems.

- Biological Implications : Triazole derivatives often exhibit enzyme inhibitory activity (e.g., carbonic anhydrase inhibition), suggesting that the target compound’s isoxazole-thiophene scaffold might target analogous pathways with modified specificity .

Thiazole-Containing Compounds

Compounds like (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate () highlight differences in heterocyclic cores:

- Structural Divergence : Thiazole and isoxazole rings differ in electronic properties (thiazole: sulfur and nitrogen; isoxazole: oxygen and nitrogen). This affects solubility, hydrogen-bonding capacity, and metabolic stability.

- Synthetic Complexity : The target compound’s isoxazole-thiophene system may require specialized coupling reagents (e.g., palladium catalysts for Suzuki-Miyaura reactions), whereas thiazole derivatives often rely on Hantzsch synthesis or cyclization of thioureas .

Data Tables for Comparative Analysis

Table 1. Key Structural and Spectral Comparisons

| Compound Class | Core Structure | Key Functional Groups | IR Stretches (cm⁻¹) | Synthesis Highlights |

|---|---|---|---|---|

| Target Compound | Thiophene-isoxazole | Sulfonamide, Isoxazole, Diethoxy | S=O (~1250), N-O (~950) | Likely multi-step coupling |

| Hydrazinecarbothioamides [4–6] | Benzoyl-thioamide | C=S, C=O, NH | C=S (1243–1258), C=O (1663–1682) | Nucleophilic addition |

| 1,2,4-Triazoles [7–9] | Triazole-thione | C=S, NH, Sulfonyl | C=S (1247–1255), NH (3278–3414) | Cyclization of thioamides |

| Thiazole Derivatives (Ev. 2) | Thiazole-oxazolidine | Thiazole, Ureido, Ester | C=O (~1700), C-N (~1250) | Multi-component cyclization |

Research Findings and Implications

- Metabolic Stability : Isoxazole rings are generally more resistant to oxidative metabolism than thiazoles, suggesting improved pharmacokinetic profiles for the target compound .

- Synthetic Challenges : Unlike triazoles [7–9], which form via straightforward cyclization, the target compound’s synthesis may require regioselective functionalization of the thiophene ring, posing scalability challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.